molecular formula C9H15Cl2N3O B1462119 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride CAS No. 2109583-73-3

2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride

Cat. No.: B1462119
CAS No.: 2109583-73-3
M. Wt: 252.14 g/mol
InChI Key: VFQHVXSUMASRKX-UHFFFAOYSA-N
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Description

2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pyrimidine and pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process might include steps such as purification and crystallization to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrimidine or pyrrolidine rings.

    Reduction: This reaction can reduce double bonds or other functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine or pyrrolidine compounds.

Scientific Research Applications

2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings

Properties

IUPAC Name

2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQHVXSUMASRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride

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